N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.298 g/mol . This compound belongs to the class of sulfonamides, which are widely used in various fields due to their diverse chemical properties and biological activities.
Preparation Methods
The synthesis of N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide involves several steps. One common method includes the reaction of 2-hydroxy-4-isopropoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
Scientific Research Applications
N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide can be compared with other similar compounds such as:
N-(2-Hydroxy-4-methoxyphenyl)methanesulfonamide: This compound has a methoxy group instead of an isopropoxy group, which may affect its chemical and biological properties.
N-(2-Hydroxy-4-ethoxyphenyl)methanesulfonamide: The ethoxy group in this compound provides different steric and electronic effects compared to the isopropoxy group.
N-(2-Hydroxy-4-phenoxyphenyl)methanesulfonamide: The phenoxy group introduces aromaticity, which can influence the compound’s reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties.
Properties
Molecular Formula |
C10H15NO4S |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-(2-hydroxy-4-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-7(2)15-8-4-5-9(10(12)6-8)11-16(3,13)14/h4-7,11-12H,1-3H3 |
InChI Key |
WXRPCEYXANJXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
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